5-Methyl-1-hexanol
Overview
Description
5-Methyl-1-hexanol: is an organic compound with the molecular formula C7H16O It is a type of aliphatic alcohol, characterized by a hydroxyl group (-OH) attached to a carbon chain5-methylhexan-1-ol . It is a colorless liquid with a fruity odor and is soluble in organic solvents such as ethanol, ether, and benzene .
Mechanism of Action
Target of Action
5-Methyl-1-hexanol is an aliphatic alcohol . The primary targets of aliphatic alcohols are generally lipid bilayers of cell membranes. They interact with the fatty acid chains in the phospholipids, causing changes in fluidity and permeability.
Biochemical Pathways
This can influence signal transduction pathways, ion transport mechanisms, and enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1-hexanol can be synthesized through the reduction of 5-methylhexanoic acid . This reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is commonly used to produce mixtures of isomeric C6-alcohols, which are precursors to plasticizers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1-hexanol can undergo oxidation reactions to form . Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, this compound can be synthesized by the reduction of 5-methylhexanoic acid.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2) to form .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 5-Methylhexanoic acid.
Reduction: this compound.
Substitution: 5-Methylhexyl chloride.
Scientific Research Applications
Chemistry: 5-Methyl-1-hexanol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of esters and other derivatives.
Biology: In biological research, this compound is used as a reference compound in the study of volatile organic compounds (VOCs) emitted by plants and microorganisms .
Medicine: While not widely used in medicine, this compound can be a component in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the manufacture of plasticizers, lubricants, and surfactants. It is also a component in the formulation of fragrances and flavors due to its fruity odor .
Comparison with Similar Compounds
1-Hexanol: Similar in structure but lacks the methyl group at the fifth carbon.
2-Methyl-1-pentanol: Similar in structure but has the methyl group at the second carbon.
Isoheptanol: Another isomer of heptanol with a different arrangement of carbon atoms.
Uniqueness: 5-Methyl-1-hexanol is unique due to the presence of the methyl group at the fifth carbon, which influences its physical and chemical properties. This structural difference can affect its boiling point, solubility, and reactivity compared to other isomers .
Properties
IUPAC Name |
5-methylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAANQOQZVVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Record name | ISO HEPTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031584 | |
Record name | 5-Methyl-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations. | |
Record name | ISO HEPTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
51774-11-9, 627-98-5, 70914-20-4 | |
Record name | ISO HEPTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-Methyl-1-hexanol | |
Source | CAS Common Chemistry | |
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Record name | 5-Methyl-1-hexanol | |
Source | ChemIDplus | |
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Record name | Isoheptanol (mixed isomers) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051774119 | |
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Record name | Alcohols, C6-8-branched | |
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Record name | 5-Methyl-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.022 | |
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Record name | Isoheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOHEPTANOL (MIXED ISOMERS) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q766MX3689 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-METHYL-1-HEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PLY0QE25K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 5-methyl-1-hexanol chosen as an extraction solvent in the study on organophosphorus pesticides?
A: The study by ([1] Han, Y., Wang, Y., & Chen, S. (2013). Two dispersive liquid–liquid microextraction methods coupled with gas chromatography–mass spectrometry for the determination of organophosphorus pesticides in field water. Journal of Separation Science, 36(15), 2440–2447. https://doi.org/10.1002/jssc.201300207) investigated its effectiveness in extracting organophosphorus pesticides (OPPs) from water samples. This compound, with its low solubility in water, ability to form a distinct phase, and suitable chromatographic properties [], proved to be an effective extraction solvent for this application.
Q2: How does the extraction efficiency of this compound compare to other methods?
A: The research by [] Han et al. (2013) compared this compound in the newly developed Up-and-Down Shaker-Assisted Dispersive Liquid–Liquid Microextraction (UDSA-DLLME) method against other established emulsification techniques, including vortex-assisted, ultrasound-assisted, and manual-shaking-enhanced ultrasound-assisted methods. The results indicated that using this compound in the UDSA-DLLME method yielded superior extraction efficiency and precision for OPPs compared to the alternative methods [].
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